molecular formula C18H19NO5S B11781106 Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B11781106
M. Wt: 361.4 g/mol
InChI Key: KHSKTNQKTPZSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a benzoxazine derivative characterized by a phenylsulfonyl group at the 4-position of the 1,4-benzoxazine scaffold and an ethyl acetate moiety at the 2-position.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetate

InChI

InChI=1S/C18H19NO5S/c1-2-23-18(20)12-14-13-19(16-10-6-7-11-17(16)24-14)25(21,22)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3

InChI Key

KHSKTNQKTPZSIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. For instance, Zhimomi et al. demonstrated that reacting 2-aminophenol with phenacyl bromide in the presence of cesium carbonate (Cs₂CO₃) under microwave irradiation (80°C, 2–3 minutes) yields 3-aryl-2H-benzo[b]oxazines in >85% yield. This method eliminates toxic solvents and reduces side reactions, making it preferable for large-scale synthesis.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the α-carbon of phenacyl bromide, followed by intramolecular cyclization to form the oxazine ring. The base deprotonates the phenolic –OH, facilitating oxygen participation in ring closure.

Introduction of the Phenylsulfonyl Group

Sulfonylation at the 4-position of the oxazine ring is critical. Two primary strategies are employed:

Direct Sulfonylation Using Phenylsulfonyl Chloride

The oxazine intermediate is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. For example, a protocol adapted from quinazoline sulfonylation involves refluxing the oxazine derivative with phenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 40°C for 6 hours, achieving 70–75% yield.

Key Considerations :

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.

  • Base : TEA neutralizes HCl byproduct, shifting equilibrium toward product formation.

Metal-Catalyzed Sulfonation

Transition metals like copper(I) iodide catalyze sulfonylation under milder conditions. A CuI-catalyzed reaction with sodium benzene sulfinate at 60°C in DMF yields the sulfonated product in 82% efficiency. This method avoids corrosive sulfonyl chlorides, enhancing safety.

Attachment of the Ethyl Acetate Moiety

The ethyl acetate side chain is introduced via alkylation or acylation at the 2-position of the oxazine ring.

Alkylation with Ethyl Chloroacetate

A modified protocol from PMC-7199254 involves treating the sulfonated oxazine with ethyl chloroacetate (1.5 equiv) in alkaline conditions (K₂CO₃, DMF, 80°C, 4 hours). The reaction proceeds via nucleophilic substitution, yielding the target compound in 68% isolated yield.

Optimization Notes :

  • Base Selection : Strong bases (e.g., K₂CO₃) deprotonate the oxazine nitrogen, enhancing nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics.

Acylation Followed by Esterification

Alternative routes first introduce an acetyl group via Friedel-Crafts acylation, followed by esterification with ethanol. However, this method is less efficient (45–50% yield) due to competing side reactions.

Alternative Synthetic Pathways

Tandem C-N Coupling/C-H Carbonylation

A copper-catalyzed tandem reaction under CO₂ atmosphere enables simultaneous ring formation and functionalization. While primarily used for oxazepines, adapting this method with 2-aminophenol and allyl bromide derivatives could streamline oxazine synthesis.

Solid-Phase Synthesis

Immobilizing the oxazine precursor on Wang resin allows stepwise functionalization, though yields remain modest (55–60%).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Microwave cyclizationCs₂CO₃, MW, 80°C, 3 min85%Rapid, solvent-freeLimited substrate scope
Direct sulfonylationPhSO₂Cl, TEA, DCM, 40°C, 6 h75%High efficiencyCorrosive reagents
Cu-catalyzed sulfonationCuI, NaSO₂Ph, DMF, 60°C, 8 h82%Mild conditionsRequires inert atmosphere
AlkylationEthyl chloroacetate, K₂CO₃, DMF, 80°C68%StraightforwardProlonged reaction time

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazine ring can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that compounds similar to Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate exhibit significant biological activities, including:

  • Anti-cancer properties : Related compounds have shown the ability to modulate immune responses and promote retinoic acid receptor-related orphan receptor gamma (RORγ) activity, which is crucial for regulating inflammation and immune responses.
  • Therapeutic potential : The compound may serve as a lead structure for developing new pharmaceuticals targeting cancer treatment and immune modulation. Its unique combination of functional groups may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Anti-cancer Activity : A study highlighted that derivatives of compounds with similar structures displayed significant anti-cancer effects by inhibiting specific cancer cell lines. The focus was on the compound's ability to enhance immune response pathways.
  • Inhibition of COX Enzymes : Research on related sulfonamide derivatives demonstrated their potential as COX inhibitors, suggesting that this compound could also exhibit similar inhibitory effects against COX enzymes involved in inflammatory processes .
  • Molecular Docking Studies : In silico studies have been conducted to understand the binding interactions of the compound with various biological targets. These studies utilized molecular docking techniques to predict how effectively the compound interacts with proteins associated with disease pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

Ethyl 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
  • Structural Difference : Replaces the phenylsulfonyl group with a 3-oxo group at the 4-position.
  • Synthesis : Prepared by reacting 4H-benzo[1,4]oxazine-3-one with bromoethyl acetate in the presence of potassium carbonate .
  • Properties : Demonstrates moderate yields (82%) after hydrolysis to the corresponding carboxylic acid .
Ethyl 4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
  • Structural Difference : Incorporates a 4-methoxybenzyl group at the 4-position and methyl substituents on the benzoxazine ring.
  • Synthesis : Achieved via reductive amination using (CH₃)₂SBH₃ in THF, yielding 87% of the product after purification .
  • Applications : Intermediate in synthesizing antioxidants targeting senescent fibroblasts .
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide
  • Structural Difference : Features a 4-fluorophenyl group and methanesulfonamide at the 7-position.
  • Properties: Molecular weight 364.39 g/mol; exhibits antimineralocorticoid activity (e.g., Apararenone) .

Sulfur-Containing Analogs

Ethyl 2-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetate
  • Structural Difference : Replaces the oxygen atom in the oxazine ring with sulfur , forming a 1,4-benzothiazine core.
  • Properties: CAS No. 6376-75-6; exhibits distinct electronic properties due to sulfur’s polarizability .

Substituent Effects on Reactivity and Bioactivity

  • Methoxybenzyl and Methyl Groups : Increase lipophilicity, aiding membrane permeability in antioxidant applications .
  • Fluorophenyl and Methanesulfonamide: Improve binding affinity to mineralocorticoid receptors, as seen in Apararenone .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate Phenylsulfonyl (4), Ethyl acetate (2) Not reported Synthetic intermediate
Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 3-Oxo (4) 265.28 Precursor for oxadiazole derivatives
Ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 4-Methoxybenzyl (4), Methyl (2,5,7,8) 411.47 Antioxidant synthesis
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide 4-Fluorophenyl (4), Methanesulfonamide (7) 364.39 Antimineralocorticoid agent (Apararenone)
Ethyl 2-(3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetate Sulfur substitution (oxazine → thiazine) 265.33 Altered electronic properties

Biological Activity

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C18H19NO5SC_{18}H_{19}NO_5S and a molecular weight of 361.4 g/mol. Its structure features a benzo[b][1,4]oxazine moiety with a sulfonyl group, contributing to its unique reactivity and biological activity. The presence of the sulfonamide group is particularly noteworthy as it enhances the compound's interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Oxazine Ring : The initial step often involves the condensation of appropriate precursors to form the oxazine structure.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced through nucleophilic substitution reactions.
  • Acetate Formation : Finally, ethyl acetate is added to complete the synthesis.

These methods are well-documented in organic synthesis literature and can vary based on specific starting materials used .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance:

  • Compounds containing sulfonamide derivatives have shown significant efficacy against various bacterial strains including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 30 µg/mL .
  • The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antimicrobial effectiveness .

Antifungal Activity

The compound also demonstrates antifungal properties:

  • It has been tested against pathogens such as Fusarium oxysporum and Alternaria solani, showing promising results comparable to commercial fungicides .
  • The MIC values for certain derivatives indicate strong antifungal activity, with some compounds exhibiting complete inhibition at concentrations as low as 50 µg/mL .

Anti-Cancer Potential

This compound has potential anti-cancer properties:

  • Related compounds have been shown to modulate immune responses by promoting retinoic acid receptor-related orphan receptor gamma (RORγ) activity, which plays a crucial role in inflammation and immune regulation .
  • Studies suggest that modifications to the compound could enhance its selectivity and potency against specific cancer types .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of benzofuran-based sulphonamides were evaluated for their inhibitory effects on various bacterial strains, demonstrating significant antimicrobial activity .
  • Antifungal Efficacy : Research on novel derivatives indicated potent antifungal effects against Fusarium oxysporum, with some compounds outperforming established fungicides .

Q & A

What synthetic methodologies are effective for preparing Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate?

Classification : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and esterification. For example:

  • Cyclization : Benzoxazine cores are often synthesized via nucleophilic N-alkylation or ring-closing reactions using reagents like LiOH·H₂O for hydrolysis of esters (e.g., conversion of ethyl esters to carboxylic acids) .
  • Sulfonylation : Introduction of the phenylsulfonyl group may involve sulfonic acid chlorides under basic conditions (e.g., pyridine or triethylamine as catalysts) .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) is commonly used for isolating intermediates, with yields ranging from 37–89% depending on steric and electronic factors .

How can the molecular structure and crystallinity of this compound be validated?

Classification : Advanced
Methodological Answer :
X-ray crystallography is the gold standard for structural validation. Key steps include:

  • Crystallization : Slow evaporation from solvents like ethyl acetate/hexane mixtures.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are employed to resolve bond lengths, angles, and torsional parameters. For example, C–C bond lengths in benzoxazine rings typically range from 1.38–1.42 Å .

What assays are suitable for evaluating its biological activity in receptor-targeted studies?

Classification : Basic/Advanced
Methodological Answer :

  • In vitro Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands for mineralocorticoid receptors) to determine IC₅₀ values. Competitor compounds like eplerenone (IC₅₀ = 1–10 nM) serve as positive controls .
  • Functional Assays : Cell-based reporter gene assays (e.g., luciferase under MR-responsive promoters) to assess agonist/antagonist activity .
  • In vivo Models : Spontaneously hypertensive rats (SHRs) for cardiovascular activity, measuring mean arterial pressure (MAP) and heart rate (HR) changes .

How can enantiomeric purity be resolved and validated for chiral analogs?

Classification : Advanced
Methodological Answer :

  • Chiral Chromatography : Use Daicel Chiralpak IC columns with hexane:isopropanol (90:10) mobile phases. Enantiomeric excess (ee) is calculated from peak area ratios .
  • Stereoselective Synthesis : Asymmetric catalysis (e.g., chiral oxazaborolidines) for intramolecular cyclization. For example, (S)-configured benzoxazines show [α]D²⁰ values of −4.3° to −13.5° (c = 0.5 in acetone) .

What computational strategies are used to model its interactions with biological targets?

Classification : Advanced
Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite for predicting binding poses in mineralocorticoid receptors. Key interactions include hydrogen bonds with Gln776 and hydrophobic contacts with Leu848 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å).
  • QSAR Models : Hammett constants (σ) for substituents on the phenylsulfonyl group correlate with logP and IC₅₀ values .

How is analytical characterization performed for intermediates and final products?

Classification : Basic
Methodological Answer :

Technique Conditions/Parameters Key Observations
¹H/¹³C NMR CDCl₃, 400–600 MHzBenzoxazine protons: δ 3.8–4.5 ppm (oxazine CH₂); sulfonyl aromatic protons: δ 7.5–8.1 ppm .
HRMS ESI+, m/z calculated for C₂₀H₂₁NO₅S: 403.1054; observed: 403.1056 .
IR ATR-FTIR, 1750–1730 cm⁻¹ (ester C=O), 1350–1300 cm⁻¹ (S=O stretching) .

What challenges arise in scaling up the synthesis for preclinical studies?

Classification : Advanced
Methodological Answer :

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to improve throughput .
  • Yield Variability : Steric hindrance from the phenylsulfonyl group reduces cyclization efficiency; microwave-assisted synthesis (80°C, 30 min) improves yields by 15–20% .

How are metabolic stability and pharmacokinetic properties assessed?

Classification : Advanced
Methodological Answer :

  • Microsomal Stability : Incubation with rat liver microsomes (RLM) and NADPH. Half-life (t₁/₂) > 60 min indicates favorable metabolic stability .
  • CYP450 Inhibition : Fluorescent-based assays (e.g., CYP3A4 IC₅₀ > 10 µM suggests low risk of drug-drug interactions).
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 95–98% binding common for lipophilic benzoxazines) .

What structural modifications enhance target selectivity or potency?

Classification : Advanced
Methodological Answer :

  • Electron-Withdrawing Groups : Fluorine at the phenylsulfonyl para position increases receptor binding affinity (ΔIC₅₀ = −0.8 log units) .
  • Ester Bioisosteres : Replacing ethyl acetate with amides improves metabolic stability but reduces solubility (logP increases by 1.5) .
  • Ring Expansion : Fusing a pyrimidine ring to the benzoxazine core enhances α₂-adrenergic receptor selectivity (Ki < 50 nM) .

How are contradictions in biological activity data resolved across studies?

Classification : Advanced
Methodological Answer :

  • Dose-Response Reassessment : Validate activity using orthogonal assays (e.g., SPR vs. cell-based luciferase).
  • Impurity Analysis : LC-MS (≥98% purity) to rule out byproducts. For example, over-reduction by LiAlH₄ generates 1,4-dihydro species that lack activity .
  • Species-Specific Effects : Cross-test in humanized receptor models (e.g., transgenic mice expressing human MR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.